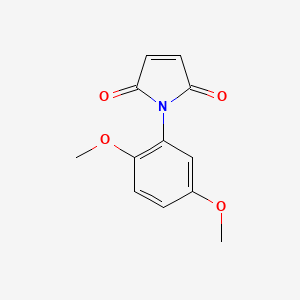

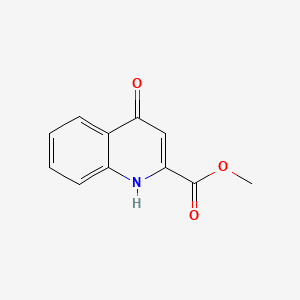

![molecular formula C8H9N3O B1268574 (5-氨基-1H-苯并[d]咪唑-2-基)甲醇 CAS No. 3411-71-0](/img/structure/B1268574.png)

(5-氨基-1H-苯并[d]咪唑-2-基)甲醇

描述

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol, also known as 5-Amino-1H-benzimidazol-2-ol, is an organic compound with the formula C6H7N3O. It is a colorless solid that is used in various scientific research applications. It is a derivative of benzimidazole and is a useful synthetic intermediate for the preparation of various pharmaceuticals and other compounds. 5-Amino-1H-benzimidazol-2-ol is an important building block for the synthesis of a variety of compounds, including benzimidazole derivatives, which are widely used in medicinal chemistry.

科学研究应用

合成和荧光性质

(5-氨基-1H-苯并[d]咪唑-2-基)甲醇已被用于合成荧光化合物。郑文耀(2012年)进行了一项关于使用该化合物合成Zn~(2+)荧光探针的研究,研究表明该化合物可以与Zn2+配位,导致强荧光,量子产率为0.64,Stoke's位移为142nm (Zheng Wen-yao, 2012)。

新颖的合成途径

Bohle和Perepichka(2009年)的另一项研究探索了从苄基氰化物的重氮二酰胺化反应到3-氧代-4-氨基-1,2,3-噁二唑的新合成途径,突显了与(5-氨基-1H-苯并[d]咪唑-2-基)甲醇相关的化合物在新颖合成途径中的多功能性 (Bohle & Perepichka, 2009)。

抗氧化和抗微生物活性

F. Bassyouni等人(2012年)合成了(5-氨基-1H-苯并[d]咪唑-2-基)甲醇衍生物并评估了它们的抗氧化和抗微生物活性。他们的研究表明,其中一些化合物具有较高的抗氧化活性,并且对各种细菌和真菌菌株有效 (F. Bassyouni et al., 2012)。

微波辅助合成

Chanda等人(2012年)对使用离子液体支持的微波辅助线性合成高度取代的苯并[d]噁唑-5-基-1H-苯并[d]咪唑的研究展示了在先进合成方法中使用(5-氨基-1H-苯并[d]咪唑-2-基)甲醇衍生物的效率 (Chanda, Maiti, Tseng, & Sun, 2012)。

环保合成

Mabrouk等人(2020年)进行了一项关于新杂环化合物的环保合成研究,包括那些源自(5-氨基-1H-苯并[d]咪唑-2-基)甲醇的化合物,强调了在化学合成中采用可持续方法的重要性 (Mabrouk et al., 2020)。

缓蚀

Yadav等人(2015年)探讨了源自(5-氨基-1H-苯并[d]咪唑-2-基)甲醇的氨基酸化合物作为钢铁在酸性溶液中的缓蚀剂的应用。他们的研究结果有助于开发更有效的防腐蚀策略 (Yadav, Sarkar, & Purkait, 2015)。

未来方向

While specific future directions for “(5-Amino-1H-benzo[d]imidazol-2-yl)methanol” were not found, benzimidazole derivatives have shown potential in various therapeutic applications, including as anticancer agents . Further evaluation and development of these compounds could lead to potent therapeutic drugs in the future .

生化分析

Biochemical Properties

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in cellular processes .

Cellular Effects

The effects of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, highlighting its potential as a metabolic regulator .

Molecular Mechanism

The molecular mechanism of action of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. Long-term studies have shown that (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can exhibit toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and utilization. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can bind to certain proteins, facilitating its distribution and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol plays a critical role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Once localized, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can exert its effects on various cellular processes, including gene expression, energy production, and protein synthesis. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

(6-amino-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKZEQGMZMYWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951978 | |

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294656-36-3 | |

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。